molecular formula C13H18F2N2 B1464685 (1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine CAS No. 1281747-70-3

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine

Cat. No. B1464685
CAS RN: 1281747-70-3
M. Wt: 240.29 g/mol
InChI Key: BVBJXHJKSYQWDG-UHFFFAOYSA-N
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Description

(1-(2,4-Difluorobenzyl)piperidin-4-yl)methanamine, otherwise known as DFBM, is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, meaning it contains both a carbon and a nitrogen atom in its ring structure. DFBM has been used as a precursor in the synthesis of various drugs and other compounds, and has been studied for its potential as an inhibitor of certain enzymes. It has also been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel substituted piperidines and (2-methoxyphenyl)piperazines were synthesized, targeting the dopamine D2 receptor, to establish a structure-to-activity relationship through biological evaluation and docking analysis. This research contributes to the understanding of molecular interactions with the dopamine D2 receptor, which is significant in the development of treatments for psychiatric disorders (Penjisevic et al., 2016).

Thermal and Optical Studies

  • The synthesis of a compound similar to the one demonstrated the importance of structural analysis in understanding the physical properties of pharmaceutical compounds. This study involved detailed thermal, optical, etching, structural studies, and theoretical calculations, highlighting the stability and interaction energies of the molecule, which are crucial for the development of stable and effective pharmaceuticals (Karthik et al., 2021).

Antidepressant-like Activity

  • Research into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine focused on their role as "biased agonists" of serotonin 5-HT1A receptors, showing promising antidepressant-like activity. This suggests potential applications in creating more effective antidepressant medications with fewer side effects (Sniecikowska et al., 2019).

Anticonvulsant Agents

  • The synthesis and characterization of heterocyclic Schiff bases explored their potential as anticonvulsant agents, indicating a pathway toward new treatments for epilepsy and related neurological disorders (Pandey & Srivastava, 2011).

Bone Formation

  • Compounds structurally related to the query molecule were identified as agonists targeting the Wnt beta-catenin signaling pathway, showing a dose-dependent increase in bone formation rate. This points to potential applications in treating bone disorders and promoting bone health (Pelletier et al., 2009).

Antimicrobial Activity

  • A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives highlighted their synthesis and in vitro evaluation for antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents in response to rising antibiotic resistance (Mallesha & Mohana, 2014).

properties

IUPAC Name

[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBJXHJKSYQWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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